molecular formula C7H6ClNO2 B13939526 2-Chloro-5-methyl-4-nitrosophenol CAS No. 62509-09-5

2-Chloro-5-methyl-4-nitrosophenol

Cat. No.: B13939526
CAS No.: 62509-09-5
M. Wt: 171.58 g/mol
InChI Key: PHQJCUQHZQRQFK-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-4-nitrosophenol is a chlorinated nitroaromatic compound It is known for its unique chemical structure, which includes a chloro group, a methyl group, and a nitroso group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-4-nitrosophenol typically involves the nitration of 2-Chloro-5-methylphenol followed by the reduction of the nitro group to a nitroso group. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and reducing agents such as sodium dithionite for the reduction process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-4-nitrosophenol can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group.

    Reduction: The nitroso group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 2-Chloro-5-methyl-4-nitrophenol.

    Reduction: 2-Chloro-5-methyl-4-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-methyl-4-nitrosophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-4-nitrosophenol involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chloro and methyl groups can influence the compound’s reactivity and its ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrophenol: Similar structure but with a nitro group instead of a nitroso group.

    2-Chloro-5-methylphenol: Lacks the nitroso group.

    4-Nitrosophenol: Lacks the chloro and methyl groups.

Uniqueness

2-Chloro-5-methyl-4-nitrosophenol is unique due to the presence of both a chloro and a nitroso group on the same phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

62509-09-5

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

2-chloro-5-methyl-4-nitrosophenol

InChI

InChI=1S/C7H6ClNO2/c1-4-2-7(10)5(8)3-6(4)9-11/h2-3,10H,1H3

InChI Key

PHQJCUQHZQRQFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=O)Cl)O

Origin of Product

United States

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